molecular formula C9H6N2O3 B021240 3-Nitroquinolin-4-ol CAS No. 50332-66-6

3-Nitroquinolin-4-ol

Cat. No.: B021240
CAS No.: 50332-66-6
M. Wt: 190.16 g/mol
InChI Key: ZWISCKSGNCMAQO-UHFFFAOYSA-N
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Description

3-Nitroquinolin-4-ol is an organic compound with the molecular formula C9H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the third position and a hydroxyl group at the fourth position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 3-Nitroquinolin-4-ol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in key cellular processes such as cell growth and division . Overexpression of EGFR is often associated with various types of cancers .

Mode of Action

This compound inhibits the activity of EGFR . This inhibition is achieved by the compound binding to the receptor, which prevents the receptor from activating its downstream signaling pathways . This ultimately leads to a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell survival, proliferation, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell growth and increased cell death .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by high gastrointestinal absorption, indicating good bioavailability . It is an inhibitor of cyp1a2, which could impact the metabolism of other drugs .

Result of Action

The result of this compound’s action is a decrease in the proliferation of cancer cells that overexpress EGFR . This is due to the inhibition of key cell survival and growth pathways, leading to increased cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Furthermore, the presence of other drugs could affect its action, particularly if they are also metabolized by CYP1A2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinolin-4-ol typically involves the nitration of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-aminoquinolin-4-ol.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Nitroquinolin-4-ol is unique due to the presence of both the nitro and hydroxyl groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its analogs .

Properties

IUPAC Name

3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWISCKSGNCMAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311855
Record name 3-Nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50332-66-6
Record name 50332-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 50332-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRO-4-QUINOLINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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